molecular formula C18H15ClN4O2S B6584390 N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251620-68-4

N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No. B6584390
CAS RN: 1251620-68-4
M. Wt: 386.9 g/mol
InChI Key: PFXKVNDEBUEAPH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms), a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an acetamido group (a functional group derived from acetic acid and ammonia). It also has a chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a complex arrangement of rings and functional groups. The thiazole and pyridine rings, along with the acetamido and chlorophenyl groups, would contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and pyridine rings, along with the acetamido and chlorophenyl groups, would likely contribute to its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

4-acetamido-N-[(3-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-7-2-3-8-20-14)23-26-17(16)18(25)21-10-12-5-4-6-13(19)9-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXKVNDEBUEAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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